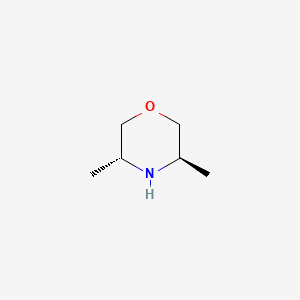

(3R,5R)-3,5-dimethylmorpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5R)-3,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHWJFKHDRFFZ-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348919 | |

| Record name | (3R,5R)-3,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591779-91-8 | |

| Record name | (3R,5R)-3,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pervasive Influence of Heterocyclic Compounds

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, represent the largest and most diverse family of organic compounds. derpharmachemica.com Their prevalence is not merely a matter of structural variety but is deeply rooted in their fundamental roles across chemistry and biology. derpharmachemica.comijnrd.org These compounds are integral to the very fabric of life, forming the core structures of essential biomolecules such as DNA, RNA, hemoglobin, and chlorophyll. derpharmachemica.com

In the realm of medicinal chemistry, the importance of heterocyclic compounds cannot be overstated, with over 90% of new drugs containing a heterocyclic moiety. scispace.com Their diverse biological activities are vast, encompassing applications as antifungal, anti-inflammatory, antibacterial, and anticancer agents, among others. ijnrd.orgscispace.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are crucial for biological interactions, influencing factors such as solubility, polarity, and the ability to form hydrogen bonds. wisdomlib.orgnumberanalytics.comresearchgate.net This versatility makes them indispensable tools in the design and development of novel therapeutic agents and functional materials. numberanalytics.com

The Morpholine Ring System: a Privileged Scaffold

Within the vast family of heterocycles, the morpholine (B109124) ring system holds a position of particular prominence. researchgate.net Morpholine is a six-membered heterocyclic compound featuring both an amine (nitrogen) and an ether (oxygen) functional group. This unique combination confers a desirable set of properties, including a weakly basic nitrogen atom and a flexible conformation, which allows it to engage in a variety of hydrophilic and lipophilic interactions. researchgate.net

Distinctive Structural and Stereochemical Features:

The morpholine ring predominantly adopts a chair conformation, which is a key determinant of its stereochemical behavior. cdnsciencepub.com The presence of the oxygen atom influences the electronic properties of the ring, while the nitrogen atom provides a site for substitution and modulation of basicity. citedrive.comthieme-connect.com This inherent structural and electronic framework makes morpholine a valuable component in drug design, often used to enhance a molecule's solubility, bioavailability, and metabolic stability. citedrive.comthieme-connect.comresearchgate.net

The introduction of substituents onto the morpholine ring, as in the case of 3,5-dimethylmorpholine (B170313), gives rise to stereoisomers with distinct three-dimensional arrangements. The spatial orientation of these substituents significantly impacts how the molecule interacts with its biological targets.

| Feature | Description | Reference |

| Ring Conformation | Predominantly adopts a chair conformation. | cdnsciencepub.com |

| Key Heteroatoms | Contains both a nitrogen (amine) and an oxygen (ether) atom. | researchgate.net |

| Physicochemical Properties | Exhibits a balance of hydrophilic and lipophilic characteristics, influencing solubility and bioavailability. | researchgate.netcitedrive.com |

| Stereochemistry | Substitution on the ring can create chiral centers, leading to different stereoisomers. | cdnsciencepub.com |

The Imperative of Enantiomeric Purity: the Case of 3r,5r 3,5 Dimethylmorpholine

Stereocontrolled Cyclization Strategies

Stereocontrolled cyclization strategies are fundamental in establishing the desired stereochemistry of the morpholine ring. These methods often rely on the use of chiral starting materials or reagents to direct the formation of specific stereoisomers.

Synthesis from Chiral Pool Precursors via Stereospecific Transformations

The chiral pool provides readily available, enantiomerically pure starting materials, such as amino acids and carbohydrates, which can be converted into target molecules through stereospecific reactions. For instance, L-tartaric acid has been utilized as a chiral precursor for the synthesis of (2S,6R)-2,6-dimethylmorpholine through a process involving asymmetric Strecker synthesis and subsequent reductive amination. This approach ensures the transfer of chirality from the starting material to the final product. Similarly, enantiopure 1,2-amino alcohols derived from abundant amino acids can be employed in C-C bond-forming reactions to create precursors for chiral morpholines. nih.gov The stereochemical integrity of the chiral centers is maintained throughout the reaction sequence.

A notable example involves the coupling of a serinol derivative with 2,3-O-isopropylideneglycerol triflate, which serves as a key step in the synthesis of trans-3,5-bis(hydroxymethyl)morpholines with high optical purity. researchgate.net

Table 1: Examples of Chiral Pool Precursors in Morpholine Synthesis

| Chiral Precursor | Key Transformation(s) | Target Morpholine Derivative | Reference |

| L-Tartaric Acid | Asymmetric Strecker synthesis, Reductive amination | (2S,6R)-2,6-Dimethylmorpholine | |

| Amino Acids | Derivatization to 1,2-amino alcohols | γ-Aminobutyric acid analogues (precursors) | nih.gov |

| Serinol Derivative | Coupling with glycerol (B35011) triflate | trans-3,5-Bis(hydroxymethyl)morpholines | researchgate.net |

Annulation Reactions Involving Substituted 1,2-Amino Alcohols and Related Derivatives

Annulation reactions provide a direct method for constructing the morpholine ring by reacting a 1,2-amino alcohol derivative with a suitable two-carbon electrophile. A common challenge with traditional methods, such as alkylation with 1,2-dihaloethanes, is the occurrence of side reactions and low yields. bris.ac.uk To overcome this, vinyl onium salts, like diphenyl vinyl sulfonium (B1226848) triflate, have been employed as effective bis-electrophiles. bris.ac.uk This one-step protocol allows for the conjugate addition of the heteroatoms of the β-amino alcohol, followed by an intramolecular cyclization to form the morpholine ring. bris.ac.ukresearchgate.net This strategy has been successfully applied to a range of substituted β-amino alcohols to produce morpholines in high yields. bris.ac.ukresearchgate.net

Another approach involves the use of sulfinamides as temporary protecting and activating groups on the amine of 1,2-amino alcohols. researchgate.net Reaction with bromoethyldiphenylsulfonium triflate leads to the formation of protected morpholines in high yields, which can then be deprotected under acidic conditions. researchgate.net

Table 2: Annulation Reactions for Morpholine Synthesis

| 1,2-Amino Alcohol Derivative | Reagent | Product | Key Features | Reference |

| Substituted β-amino alcohols | Diphenyl vinyl sulfonium triflate | Substituted morpholines | One-step, high yield | bris.ac.uk |

| N-Sulfinyl amino alcohols | Bromoethyldiphenylsulfonium triflate | Protected morpholines | High yield, facile deprotection | researchgate.net |

Exploitation of Aziridines and Epoxides in Stereoselective Morpholine Formation

Aziridines and epoxides are valuable three-membered ring precursors for the stereoselective synthesis of morpholines. Their ring-opening reactions with suitable nucleophiles proceed with high regio- and stereoselectivity, making them ideal building blocks. researchgate.netwiley-vch.de

A highly regio- and stereoselective strategy involves the SN2-type ring-opening of activated aziridines with halogenated alcohols in the presence of a Lewis acid. researchgate.net This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to furnish the substituted morpholine. This method has been shown to produce a variety of substituted nonracemic morpholines in high yield and enantioselectivity. researchgate.net Similarly, the reaction of enantiopure epoxides with amino alcohols can lead to the enantio- and diastereoselective synthesis of trans-2,5-disubstituted morpholines. researchgate.net

Transition-metal-free, one-pot syntheses of 2-substituted and 2,3-disubstituted morpholines from aziridines have also been developed. researchgate.net These methods often involve the in situ generation of reactive intermediates that undergo cyclization to form the morpholine ring. mdpi.com

Catalytic Asymmetric Synthetic Approaches

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. nih.govrsc.org These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, allowing for the production of enantiomerically enriched products from prochiral substrates.

Transition Metal-Catalyzed Cyclizations and Functionalizations for Chiral Morpholine Ring Construction

Transition metals play a crucial role in the catalytic asymmetric synthesis of chiral morpholines. researchgate.net Palladium-catalyzed intramolecular carboamination and difunctionalization of conjugated dienes are effective strategies for constructing the morpholine ring. researchgate.net For example, a Pd(II)-catalyzed intermolecular difunctionalization of conjugated dienes using β-amino alcohols as the nitrogen and oxygen source can produce a range of functionalized morpholines. researchgate.net

Another powerful technique is the dynamic kinetic asymmetric allylic amination of vinyl aziridines, which can lead to the formation of vicinal diamines, key precursors for certain morpholine derivatives, with good yields and high enantioselectivities. acs.org Rhodium-catalyzed hydroamination of alkenes bearing a Lewis-basic imine pendant has also been shown to produce diamine precursors with excellent diastereoselectivities. acs.org

Table 3: Transition Metal-Catalyzed Syntheses of Morpholine Precursors

| Catalytic System | Reaction Type | Substrate | Product Feature | Reference |

| Pd(II) | Intermolecular difunctionalization | Conjugated diene, β-amino alcohol | Functionalized morpholine | researchgate.net |

| [Pd(allyl)Cl]₂/Trost DACH ligand | Dynamic kinetic asymmetric allylic amination | Vinyl aziridine | Vicinal diamine | acs.org |

| Rh-catalyst | Directed hydroamination | Alkene with imine pendant | Diamine precursor | acs.org |

Enantioselective Hydrogenation of Unsaturated Morpholine Precursors

Asymmetric hydrogenation is a powerful method for establishing chirality in a molecule after the initial ring formation. nih.govrsc.orgrsc.org This "after cyclization" strategy involves the enantioselective reduction of an unsaturated C=C bond within a dehydromorpholine precursor. rsc.org

The development of bisphosphine-rhodium catalysts with large bite angles has enabled the highly efficient asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.orgrsc.org This approach affords a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org While the asymmetric hydrogenation of 3-substituted dehydromorpholines has been reported, it has so far achieved more modest enantioselectivities. nih.govresearchgate.net

The enantioselective hydrogenation of α,β-unsaturated carboxylic acids, which can be precursors to chiral morpholines, has also been achieved with high efficiency using cobalt-based catalyst systems. nih.gov

Table 4: Enantioselective Hydrogenation for Chiral Morpholine Synthesis

| Substrate | Catalyst System | Product | Enantioselectivity (ee) | Reference |

| 2-Substituted dehydromorpholines | SKP–Rh complex (bisphosphine-rhodium) | 2-Substituted chiral morpholines | Up to 99% | nih.govrsc.org |

| (E)-2,3-Diphenylacrylic acid | Co(acac)₂ / Ph-BPE | (R)-2,3-Diphenylpropanoic acid | 94% | nih.gov |

Organocatalytic Methodologies for the Generation of Chiral Morpholine Scaffolds

The field of organocatalysis has introduced powerful methods for the asymmetric synthesis of chiral morpholines, avoiding the use of metal-based catalysts. These methodologies often rely on the use of small organic molecules, such as cinchona alkaloids or chiral phosphoric acids, to induce enantioselectivity.

A significant advancement is the development of an organocatalytic enantioselective chlorocycloetherification of alkenol substrates. rsc.org This protocol utilizes a cinchona alkaloid-derived phthalazine (B143731) catalyst to produce chlorinated 2,2-disubstituted morpholines with high yields and excellent enantioselectivities under mild reaction conditions. rsc.orgrsc.org The de novo construction of chiral morpholines from achiral starting materials using organocatalysts represents a significant step forward, as previous methods often relied on chiral pool starting materials. rsc.org

Another powerful strategy is the desymmetric double aza-Michael addition cascade. bohrium.com This approach allows for the construction of two carbon-nitrogen bonds in a single step, providing rapid access to functionalized fused morpholines with excellent diastereo- and enantioselectivity. bohrium.com The reaction is an organocatalytic enantioselective desymmetrization that creates complex polycyclic heterocycles with multiple stereocenters. bohrium.com

Furthermore, organocatalytic iso-Pictet-Spengler reactions have been employed, using a chiral thiourea (B124793) and benzoic acid co-catalytic system. nih.gov These reactions, particularly the 2-aza-Cope reaction of β-formyl amides, demonstrate the utility of organocatalysis in synthesizing complex chiral scaffolds related to the morpholine core. nih.gov

Table 1: Organocatalytic Approaches to Chiral Morpholine Synthesis This table is interactive. You can sort and filter the data.

| Catalytic Strategy | Catalyst System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Enantioselective Chlorocycloetherification | Cinchona alkaloid-derived phthalazine | Alkenols | Chlorinated 2,2-disubstituted morpholines | High yields and enantioselectivities; mild conditions. | rsc.org, rsc.org |

| Desymmetric Double Aza-Michael Addition | Quinine derived squaramide | Aromatic ketone with ortho-homoformyl and enone | Fused morpholines | Excellent diastereo- and enantioselectivity; single step. | bohrium.com |

| iso-Pictet-Spengler Reaction | Chiral thiourea and benzoic acid | β-formyl morpholine amides | Tetrahydro-γ-carbolines | Stereoconvergent; nonhydrogenative addition. | nih.gov |

Multicomponent Reaction Strategies for Diverse this compound Analogues

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a powerful tool for generating libraries of structurally diverse molecules for drug discovery. nih.gov

While specific MCRs for the direct synthesis of this compound are not prominently detailed, the use of dimethylmorpholine derivatives in MCRs to produce diverse analogues is documented. For instance, in the synthesis of highly functionalized pyridines, 2,6-dimethylmorpholine (B58159) has been used as the amine component in a reaction with an aldehyde and malononitrile. mdpi.com This demonstrates the principle of using the dimethylmorpholine scaffold as a building block in MCRs to rapidly generate a variety of complex heterocyclic structures.

The discovery of novel MCRs is an active area of research, with organocatalytic and metal-catalyzed variants expanding the synthetic toolbox. nih.gov These reactions, such as the Ugi, Passerini, and Biginelli reactions, could theoretically be adapted to incorporate chiral fragments derived from this compound to produce diverse and complex analogues. nih.gov

Table 2: Example of a Multicomponent Reaction Utilizing a Dimethylmorpholine This table is interactive. You can sort and filter the data.

| Reaction Name | Component 1 | Component 2 | Component 3 | Product | Reference |

|---|---|---|---|---|---|

| Pyridine Synthesis | Various Aldehydes | Malononitrile | 2,6-Dimethylmorpholine | 2-amino-4-(aryl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3,5-dicarbonitrile | mdpi.com |

Sustainable and Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. For a compound like 3,5-dimethylmorpholine (B170313), which is itself considered a less hazardous solvent, applying green chemistry to its synthesis is particularly relevant. solubilityofthings.com

The assessment of a synthetic route's "greenness" can be quantified using metrics such as the E-factor (Environmental factor), which measures the mass ratio of waste to the desired product. semanticscholar.org A comprehensive green chemistry assessment would compare different synthetic pathways based on factors like solvent use, reaction conditions, and the atom economy of each step. For example, a comparative study of synthetic routes to a complex molecule evaluated parameters like the cost of raw materials, the amount of solvent used, and the total waste generated to identify the most sustainable option. semanticscholar.org

For the synthesis of this compound, a green protocol would prioritize:

Catalytic Methods: Employing catalytic amounts of reagents (as seen in organocatalysis or metal catalysis) over stoichiometric ones to reduce waste. nih.gov

Atom Economy: Designing reactions, such as MCRs or cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product. nih.gov

Safer Solvents: Utilizing environmentally benign solvents or minimizing solvent usage altogether. solubilityofthings.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

While a specific, fully developed "green" industrial synthesis for this compound is not detailed in the provided search results, the methodologies discussed in other sections, such as organocatalysis and MCRs, inherently align with many principles of green chemistry.

Rearrangement Reactions Facilitating this compound Framework Assembly

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to create a new structural isomer. These reactions can be powerful tools for constructing complex cyclic systems like the morpholine framework.

One notable example is the Lewis acid-catalyzed Claisen rearrangement of allyl morpholines. princeton.edu This reaction allows for the stereocontrolled formation of quaternary carbon centers, which are challenging synthetic targets. The reaction of an N-allyl morpholine derivative with an acid chloride in the presence of a Lewis acid, such as Ytterbium triflate (Yb(OTf)₃), can proceed with high yield and excellent diastereoselectivity. princeton.edu This methodology provides a route to complex acyclic and cyclic structures that can be precursors to or analogues of the dimethylmorpholine core. princeton.edu

Another relevant strategy involves Lewis acid-catalyzed halo-etherification, which can lead to the synthesis of morpholines through the divergent reactivity of a common halonium intermediate. nih.govacs.org This process can be followed by intramolecular cyclization, effectively assembling the morpholine ring.

The Willgerodt–Kindler reaction represents another type of rearrangement that utilizes morpholine. wikipedia.org In this reaction, an aryl alkyl ketone reacts with sulfur and morpholine to form a thioamide, which can then be hydrolyzed to the corresponding amide. wikipedia.org This reaction involves the migration of a carbonyl group and demonstrates the utility of morpholine as a reagent in complex transformations.

Table 3: Rearrangement Reactions in Morpholine Chemistry This table is interactive. You can sort and filter the data.

| Reaction Type | Substrates | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Claisen Rearrangement | Allyl morpholines, Acid chlorides | Lewis Acids (e.g., Yb(OTf)₃) | α,β-disubstituted carbonyl compounds | Builds quaternary carbon stereocenters; high stereocontrol. | princeton.edu |

| Halo-etherification/Cyclization | Alkenes, p-toluenesulfonyl-protected amino alcohols | Lewis Acids (e.g., In(OTf)₃), NIS, DBU | Substituted Morpholines | Regioselective oxyamination of olefins. | nih.gov |

| Willgerodt–Kindler Reaction | Aryl alkyl ketones | Sulfur, Morpholine | Thioamides | Migration of the carbonyl group. | wikipedia.org |

The Role of this compound as a Core Chiral Building Block in Advanced Organic Synthesis

This compound is a significant chiral morpholine derivative utilized in organic synthesis. Its stereospecific structure is central to its function as a versatile building block for creating complex molecules with high levels of stereochemical control. This article details its applications as a chiral auxiliary and ligand in asymmetric reactions and as a precursor for constructing advanced molecular scaffolds.

Mechanistic and Structure Activity Relationship Sar Studies of 3r,5r 3,5 Dimethylmorpholine in Biological Systems

Elucidation of Molecular Interactions in Protein Binding and Enzyme Inhibition

The specific orientation of the methyl groups in the (3R,5R)-3,5-dimethylmorpholine ring profoundly influences its interaction with the ATP-binding sites of kinases, leading to distinct activity and selectivity profiles.

The this compound moiety, when incorporated into inhibitor scaffolds, typically orients itself within the ATP-binding pocket of kinases like mTOR and PI3K. A pivotal interaction for both mTOR and PI3K binding is the formation of a hydrogen bond between the morpholine (B109124) oxygen atom and the backbone amide of a valine residue in the hinge region (Val2240 in mTOR and Val851 in PI3Kα). acs.org

In the context of certain triazine-based inhibitors, the this compound group points towards the solvent-exposed region of the binding site. acs.org Computational modeling suggests that for its enantiomer, (3S,5R)-3,5-dimethylmorpholine, two binding conformations are possible within the mTOR ATP-binding site. acs.orgunimi.it However, in PI3Kα, one of these conformations is sterically hindered due to a clash with the Met772 residue. acs.orgunimi.it This difference in the accommodation of the dimethylmorpholine moiety between the two kinases is a key determinant of inhibitor selectivity. acs.org

The stereochemistry of the methyl groups on the morpholine ring is a critical factor for both binding affinity and selectivity. Studies comparing different isomers of 3,5-dimethylmorpholine (B170313) have revealed significant variations in their inhibitory activity.

For instance, in a series of bismorpholino-substituted triazine inhibitors, the compound containing the this compound moiety (M9) demonstrated good selectivity for mTOR over PI3Kα. acs.org In contrast, its enantiomer (M10), containing the (3S,5S)-3,5-dimethylmorpholine, was significantly less selective. acs.org The introduction of the cis-3,5-dimethylmorpholine (M5) in another series of inhibitors resulted in high affinity for both mTOR and p110α. acs.org

Furthermore, replacing a (S)-3-methylmorpholine with a (3S,5R)-3,5-dimethylmorpholine in certain inhibitor backbones maintained strong affinity for mTOR but led to a slight decrease in potency for PI3Kα. unimi.it This highlights how the specific arrangement and orientation of the methyl groups can be fine-tuned to achieve desired selectivity profiles. The introduction of sterically demanding morpholines has been recognized as a strategy to enhance mTOR selectivity. unimi.it

Table 1: Comparative in vitro activity of selected morpholine-substituted inhibitors.

| Compound ID (Reference) | Morpholine Substituent(s) | mTOR Ki (nM) | p110α Ki (nM) | PI3Kα/mTOR Selectivity Ratio |

|---|---|---|---|---|

| 20 acs.org | This compound (M9) | - | - | >250 |

| 21 acs.org | (3S,5S)-3,5-dimethylmorpholine (M10) | - | - | ~3 |

| 20 acs.org | cis-3,5-dimethylmorpholine | 40 | 31 | - |

| 10a unimi.it | (3S,5R)-3,5-dimethylmorpholine | 16 | 53 | 3.3 |

| 10b unimi.it | (3S,5R)-3,5-dimethylmorpholine | 38 | 67 | 1.8 |

Data presented is based on published research findings. The specific values and compound identifiers are taken directly from the cited literature.

Hydrophobic interactions play a significant role in the stabilization of inhibitors containing the this compound moiety within the kinase binding site. In some inhibitor complexes with mTOR, hydrophobic interactions between one of the methyl groups of the (3S,5R)-3,5-dimethylmorpholine and Met2345 are thought to further stabilize the inhibitor binding. acs.org

Steric hindrance is another critical factor influencing ligand-target recognition and selectivity. The introduction of sterically hindered morpholines, such as 3,5-dimethylmorpholine derivatives, has been shown to decrease cellular activity in some cases. acs.orgunimi.it However, this steric bulk can also be exploited to achieve selectivity. As mentioned earlier, the clash between a methyl group of (3S,5R)-3,5-dimethylmorpholine and Met772 in PI3Kα, which is not observed with the corresponding Ile2163 in mTOR, provides a structural basis for mTOR selectivity. acs.orgunimi.it This highlights the delicate balance between beneficial hydrophobic interactions and detrimental steric clashes in the design of potent and selective kinase inhibitors.

Influence of Stereochemistry and Substituent Orientation on Binding Affinity and Selectivity Profiles

Investigation of Cellular Activity and Signal Transduction Pathway Modulation

The molecular interactions of this compound-containing inhibitors at the protein level translate into specific effects on cellular processes and signaling pathways.

Inhibitors incorporating the this compound moiety are often designed to target the mTOR pathway, which is a central regulator of cell proliferation and growth. acs.orgresearchgate.net By inhibiting mTOR kinase activity, these compounds can effectively block downstream signaling, leading to a reduction in cell growth and proliferation. acs.orgresearchgate.net

However, the cellular potency of these inhibitors can be sensitive to the substitution on the morpholine ring. For example, while some sterically hindered morpholines, including certain dimethylmorpholine derivatives, can lead to a decrease in cellular activity, specific isomers like (3S,5R)-3,5-dimethylmorpholine have been part of compounds that retain cellular potency. acs.orgunimi.it In some instances, symmetric compounds with substituted morpholines showed reduced potency in inhibiting cellular signaling compared to their asymmetric counterparts. acs.org

The primary mechanism by which this compound-containing inhibitors exert their cellular effects is through the modulation of intracellular phosphorylation cascades. acs.orgacs.org By binding to the ATP pocket of mTOR, these inhibitors prevent the phosphorylation of its downstream substrates, thereby inhibiting both mTORC1 and mTORC2 signaling complexes. acs.orgunimi.it

The inhibition of these pathways is typically measured by assessing the phosphorylation status of key downstream effectors. For example, a decrease in the phosphorylation of protein kinase B (PKB/Akt) and ribosomal protein S6 is a common indicator of mTOR pathway inhibition. acs.orgacs.org The potency of inhibitors in cellular assays is often determined by their IC50 values for the inhibition of p-Akt and p-S6. acs.orgacs.org Studies have shown that the stereochemistry of the dimethylmorpholine can influence these IC50 values, with some isomers leading to more potent cellular inhibition than others. acs.org For instance, an asymmetric compound with a cis-3,5-dimethylmorpholine (compound 35) was among the most potent in inhibiting cellular PI3K/mTOR signaling in one study. acs.org

Table 2: Cellular Activity of Selected Morpholine-Substituted Inhibitors

| Compound ID (Reference) | Morpholine Substituent(s) | IC50 p-PKB/Akt (nM) | IC50 p-S6 (nM) |

|---|---|---|---|

| 17 acs.org | (S)-3-methylmorpholine (x2) | 248 | 283 |

| 19 acs.org | 3-oxa-8-azabicyclo[3.2.1]octane | 157 | 282 |

| 9a unimi.it | (S)-3-methylmorpholine | 85 | 35 |

| 9b unimi.it | (S)-3-methylmorpholine | 60 | 19 |

| 10a unimi.it | (3S,5R)-3,5-dimethylmorpholine | - | - |

| 10b unimi.it | (3S,5R)-3,5-dimethylmorpholine | - | - |

Note: A decrease in cellular activity was observed for compounds 10a and 10b compared to 9a and 9b, though specific IC50 values were not provided in the reference. unimi.it This table illustrates the impact of morpholine substitution on cellular pathway inhibition.

Impact on Cell Proliferation and Growth Regulatory Mechanisms

Comprehensive Structure-Activity Relationship (SAR) Studies on this compound Derivatives

SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For molecules incorporating the this compound scaffold, these studies have provided valuable insights into how structural modifications translate into biological activity.

The morpholine ring is a versatile scaffold in drug discovery due to its favorable physicochemical properties, which can enhance the potency and pharmacokinetic profile of a compound. ontosight.ai Systematic modifications of the morpholine moiety, including the introduction of methyl groups as in this compound, have been explored to understand their impact on biological targets.

In the context of mTOR inhibitors, the substitution pattern on the morpholine ring plays a critical role in determining selectivity over other kinases like PI3Kα. For instance, in a series of bismorpholino-substituted triazines, the introduction of this compound (compound 20 ) led to good selectivity for mTOR. acs.org In contrast, its enantiomer with (3S,5S)-3,5-dimethylmorpholine (compound 21 ) was significantly less selective. acs.org This highlights the stereochemical importance of the methyl groups on the morpholine ring.

Further studies on asymmetrically substituted triazines revealed that compounds with one unsubstituted morpholine and one substituted morpholine, such as cis-3,5-dimethylmorpholine, showed high potency for mTOR. acs.org Specifically, an asymmetric compound with one (S)-3-methylmorpholine was found to be five times more potent on mTOR than its symmetric counterpart with two (S)-3-methylmorpholine moieties. acs.org

The introduction of sterically demanding morpholine derivatives has been a strategy to increase selectivity for mTOR over PI3K. unimi.it For example, replacing (S)-3-methylmorpholine with (3S,5R)-3,5-dimethylmorpholine maintained a strong affinity for mTOR while slightly decreasing the potency for PI3Kα. unimi.it

Table 1: Impact of Morpholine Moiety Modifications on mTOR and PI3Kα Inhibition

| Compound | Morpholine Moiety | mTOR Kᵢ (nM) | p110α Kᵢ (nM) | Selectivity (p110α/mTOR) |

|---|---|---|---|---|

| 20 | This compound | - | - | >250 |

| 21 | (3S,5S)-3,5-dimethylmorpholine | - | - | ~3 |

| 32 | (S)-3-methylmorpholine (asymmetric) | 25.5 | - | - |

| 17 | (S)-3-methylmorpholine (symmetric) | 137 | 7 | - |

| 10a | (3S,5R)-3,5-dimethylmorpholine | 16 | 53 | - |

| 10b | (3S,5R)-3,5-dimethylmorpholine | 38 | 67 | - |

Data sourced from multiple studies. acs.orgacs.orgunimi.it

The three-dimensional conformation of a molecule is a key determinant of its interaction with a biological target. For derivatives of this compound, conformational analysis has been instrumental in explaining their pharmacological profiles.

In the context of mTOR inhibitors, the binding mode of morpholine-containing compounds within the ATP-binding pocket is crucial. The oxygen atom of the morpholine can form a hydrogen bond with the backbone amide of a valine residue in the hinge region of the kinase. acs.org The conformation adopted by the substituted morpholine can either facilitate or hinder this interaction, thereby influencing potency and selectivity.

For a derivative containing (3S,5R)-3,5-dimethylmorpholine, two opposing conformations are possible for its binding in the solvent-exposed region of mTOR. acs.org Both conformations are well-tolerated in mTOR. However, in PI3Kα, one of these conformations leads to a steric clash, which can explain the observed selectivity. acs.org This highlights how the conformational flexibility and the resulting interactions of the dimethylmorpholine moiety contribute to the pharmacological profile.

Systematic Modification of the Morpholine Moiety and its Biological Consequences

Mechanisms of Biological Action of this compound-Containing Bioactive Molecules

Compounds containing the this compound scaffold have been shown to exert their biological effects through various mechanisms, including enzyme inhibition, modulation of signal transduction pathways, and interaction with receptors.

While specific studies detailing the inhibition of KIF18A by this compound derivatives were not prominently found in the searched literature, the general principle of enzyme inhibition by morpholine-containing compounds is well-established. jchemrev.com The morpholine moiety can be a key component of a pharmacophore that enables selective binding to the active site of an enzyme. jchemrev.com For instance, in the case of DNA gyrase inhibitors, the morpholino group of a spiropyrimidinetrione analogue is oriented towards a solvated pocket in the enzyme's binding site. nih.gov This demonstrates the potential for the this compound moiety to be incorporated into inhibitors of other enzymes like KIF18A, where its specific stereochemistry could be leveraged for potent and selective inhibition.

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases like cancer. researchgate.net Several potent and selective mTOR inhibitors have been developed that incorporate the this compound moiety.

These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of mTOR and blocking its activity. unimi.it The this compound group often plays a crucial role in achieving high affinity and selectivity for mTOR over the closely related PI3K kinases. acs.org For example, the compound PQR620, which contains two 3-oxa-8-azabicyclo[3.2.1]octane moieties (a bridged morpholine analog), is a potent and selective inhibitor of both mTORC1 and mTORC2. researchgate.net

The development of these inhibitors has shown that symmetrically and asymmetrically substituted triazines with this compound or its analogs can effectively inhibit the mTOR pathway. acs.orgacs.org The inhibition of mTOR leads to the dephosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of cell proliferation. unimi.it

Table 2: Activity of this compound-Containing Compounds on the mTOR Pathway

| Compound | Morpholine Moiety | Target | IC₅₀ (nM) |

|---|---|---|---|

| PQR620 | 3-oxa-8-azabicyclo[3.2.1]octane | mTORC1/2 | - |

| Compound 20 | This compound | mTOR | - |

| Compound 35 | cis-3,5-dimethylmorpholine (asymmetric) | mTOR | - |

IC₅₀ values are often cell-based and can vary depending on the assay conditions. acs.orgacs.orgresearchgate.net

The dopaminergic and cholinergic systems are crucial for various functions in the central nervous system, and their interaction is a key area of research for neurodegenerative disorders. frontiersin.org While direct modulation of cholinergic and dopamine (B1211576) receptors by this compound itself is not extensively documented, the morpholine scaffold is present in compounds that target these systems.

Computational and Theoretical Investigations of 3r,5r 3,5 Dimethylmorpholine and Its Chemical Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of chemical systems, including those containing the (3R,5R)-3,5-dimethylmorpholine moiety. nih.govmdpi.com DFT calculations are instrumental in elucidating complex reaction mechanisms by modeling reaction pathways, identifying transition states, and determining the stability of intermediates and products. nih.gov This quantum mechanical approach allows researchers to probe the intrinsic chemistry that governs a molecule's behavior. nih.gov

In the context of morpholine (B109124) derivatives, DFT has been used to study mechanisms such as N-formylation, urethane (B1682113) formation, and reactions with o-quinomethides. researchgate.netroyalsocietypublishing.org For instance, studies on the N-formylation of morpholine with CO2 and H2 have utilized DFT at the M06-2X/6-311++G** level of theory to map out the entire reaction pathway, calculating the relative enthalpies of intermediates and transition states to understand the catalytic cycle. researchgate.net Similarly, the mechanism for the reaction of a morpholine derivative of resorc rsc.orgarene was investigated using multiscale ONIOM methods (QM/XTB2), which combine different levels of theory to handle large molecular systems. rsc.org In that study, the transition state structure was determined, and the activation energy (ΔE≠TS) was calculated to be 39.48 kcal mol−1 in chloroform (B151607) using the M06-2X functional and the 6-311G** basis set. rsc.org

DFT calculations provide crucial data on geometric parameters (bond lengths and angles), electronic properties, and thermodynamic parameters. scispace.comresearchgate.netdergipark.org.tr These calculations help in understanding the reactivity at different sites within a molecule. For example, by calculating Mulliken atomic charges and molecular electrostatic potential (MEP) maps, researchers can identify the most likely sites for nucleophilic or electrophilic attack. nih.govresearchgate.net The reliability of DFT in predicting molecular structures and properties makes it an invaluable tool for designing more efficient synthetic routes and catalysts for reactions involving the this compound scaffold.

Table 1: Representative DFT Functionals and Basis Sets in Morpholine Derivative Studies

| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| N-Formylation Mechanism | M06-2X | 6-311++G | Elucidation of reaction pathway and relative enthalpies. | researchgate.net |

| Resorcin rsc.orgarene Reactivity | M06-2X / ONIOM | 6-311G | Calculation of activation energy and reaction energy profile. | rsc.org |

| Structural & Spectroscopic Analysis | B3LYP | 6-31G(d,p) | Correlation of calculated geometric and spectroscopic data with experimental values. | scispace.comresearchgate.netdergipark.org.tr |

| Reactivity of o-Quinone Methides | wB97XD / B97-3c | def2-SVP | Comparison of activation energies calculated by different DFT methods. | royalsocietypublishing.org |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. purdue.edu This method provides detailed insights into the conformational dynamics of molecules like this compound and is particularly valuable for understanding how they interact with biological targets such as proteins. purdue.edunih.govnih.gov

MD simulations are frequently employed to analyze the stability of ligand-protein complexes. mdpi.commdpi.com By simulating the complex in a solvated environment for periods typically ranging from nanoseconds to microseconds, researchers can observe the dynamic behavior of the ligand within the protein's binding site. rsc.orgmdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the structural stability of the complex over the course of the simulation. mdpi.com A stable RMSD value suggests that the ligand maintains a consistent binding pose. mdpi.com For example, in a study of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, MD simulations over 100 ns confirmed stable protein-ligand interactions. mdpi.com

Furthermore, MD simulations elucidate the specific interactions that maintain the binding, such as hydrogen bonds, hydrophobic interactions, and water-mediated contacts. mdpi.commdpi.com Analysis of the simulation trajectory can reveal which amino acid residues are critical for binding and how the ligand's conformation adapts to the binding pocket. rsc.org In one study, MD simulations of a morpholine-derived thiazole (B1198619) inhibitor bound to carbonic anhydrase-II showed that the oxygen atom of the morpholine ring formed favorable hydrogen bonds with key residues like Trp5 and Thr199, contributing to its inhibitory action. rsc.org This level of detail is crucial for structure-based drug design, allowing for the optimization of ligands to enhance binding affinity and selectivity. The conformational flexibility of the this compound scaffold can also be explored, revealing the accessible low-energy shapes the molecule can adopt, which is critical for its interaction with specific protein topographies. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Medicinal Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net In medicinal chemistry, QSAR is used to predict the activity of newly designed molecules, screen virtual libraries, and guide the synthesis of more potent compounds, thereby saving time and resources. iosrjournals.orgresearchgate.net

For derivatives containing the this compound scaffold, QSAR studies can identify the key molecular properties (descriptors) that govern their biological effects. nih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP), among others. researchgate.net A QSAR model is typically built using a "training set" of compounds with known activities. For instance, a study on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors developed a statistically robust QSAR model using a genetic algorithm with multiple linear regression (GA-MLR). nih.govresearchgate.net The resulting equation was:

pIC50 = −60.0735 + 0.4231 (GATS2c) + 6.4836 (SpMax2_Bhv) + 32.6610 (SpMin6_Bhe) − 1.2490 (VP-6) nih.gov

This model, with a high correlation coefficient (R² = 0.9238), indicates a strong predictive ability. nih.gov Analysis of such models reveals which properties are most influential. For example, some QSAR analyses of morpholine-containing compounds have found that antioxidant activity increases as lipophilicity and molecular volume decrease, and as the magnitude of the dipole moment increases. researchgate.net By understanding these relationships, chemists can strategically modify the this compound scaffold—for example, by adding specific substituents—to enhance desired properties and improve biological activity. iosrjournals.org

Table 2: Example of a QSAR Model for Morpholine Derivatives

| Model Parameter | Value/Descriptor | Reference |

|---|---|---|

| Biological Activity | pIC50 (Inhibitory activity against bovine CA-II) | nih.govresearchgate.net |

| Statistical Method | Genetic Algorithm-Multiple Linear Regression (GA-MLR) | nih.govresearchgate.net |

| Correlation Coefficient (R²) | 0.9238 | nih.gov |

| Key Descriptors | GATS2c, SpMax2_Bhv, SpMin6_Bhe, VP-6 (Topological and 3D descriptors) | nih.gov |

In Silico Screening and Virtual Ligand Design Incorporating this compound Scaffolds

In silico screening, or virtual screening (VS), is a computational approach central to modern drug discovery that involves screening vast libraries of chemical structures to identify those most likely to bind to a biological target. researchgate.netnih.gov This method accelerates the discovery of new lead compounds by prioritizing a smaller, more promising subset of molecules for experimental testing. researchgate.net The this compound ring, with its defined stereochemistry and favorable physicochemical properties, serves as an excellent scaffold for the design of such virtual libraries. mdpi.comresearchgate.net

The process often begins with the creation of a large, enumerated virtual library of compounds. sygnaturediscovery.com These libraries can contain millions of synthetically accessible molecules built around a core scaffold like this compound, decorated with a variety of functional groups. sygnaturediscovery.com Structure-based virtual screening then uses molecular docking to predict the binding mode and estimate the binding affinity of each compound in the library to a target protein of known three-dimensional structure. researchgate.netresearchgate.net This allows researchers to rank the compounds and select the top candidates. For example, virtual screening was used to identify novel chemotypes for SIRT2 inhibitors, which were then validated through biochemical assays. researchgate.net

The this compound scaffold can be incorporated into ligand design to enhance potency, modulate pharmacokinetic properties like solubility and membrane permeability, or orient other functional groups correctly within a binding site. mdpi.comresearchgate.net In a structure-activity relationship study of PI3K/mTOR inhibitors, the inclusion of a cis-3,5-dimethylmorpholine moiety was found to be one of the most potent substitutions, highlighting the value of this specific scaffold in ligand design. acs.org By combining virtual screening with rational ligand design, researchers can efficiently explore new chemical space and develop novel therapeutic candidates built upon the versatile this compound framework. nih.gov

Future Directions and Emerging Research Avenues for 3r,5r 3,5 Dimethylmorpholine

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure morpholines, such as (3R,5R)-3,5-dimethylmorpholine, remains a key area of research. fluorochem.co.uknih.gov While traditional methods often require stoichiometric chiral starting materials or reagents, the focus is shifting towards more efficient and economical catalytic asymmetric methods. researchgate.netrsc.org Future research is centered on developing novel, highly efficient, and stereoselective synthetic strategies to access these valuable chiral building blocks.

Promising methodologies that are expected to be refined and more widely adopted include:

Asymmetric Hydrogenation: The use of transition-metal-catalyzed asymmetric hydrogenation is a powerful technique for creating chiral molecules due to its high efficiency and atom economy. researchgate.netmdpi.com The development of novel bisphosphine-rhodium catalysts with large bite angles has enabled the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgresearchgate.net Future work will likely focus on expanding the substrate scope and applying this "after cyclization" method to create a wider variety of 3,5-disubstituted morpholines. researchgate.netmdpi.com

Palladium-Catalyzed Carboamination: A concise, four-step asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed using a palladium-catalyzed carboamination reaction as the key step. ambeed.com This modular approach starts from readily available enantiopure amino alcohols and allows for variation in the morpholine (B109124) substituents, providing access to a broad array of enantiopure products that are otherwise difficult to generate. ambeed.com

Organocatalysis: Organocatalytic methods are emerging as a powerful tool for the enantioselective synthesis of chiral heterocycles. smolecule.com A catalytic asymmetric halocyclization protocol using cinchona alkaloid-derived catalysts has been reported to produce morpholines with a quaternary stereocenter in excellent yields and enantioselectivities. rsc.orgvulcanchem.com Additionally, aza-benzilic ester rearrangements catalyzed by chiral phosphoric acid represent a novel approach to C3-substituted morpholinones. nih.gov

Synthesis from Chiral Precursors: Efficient routes starting from chiral amino alcohols and other readily available chiral pool materials are being optimized. For example, enantiomerically pure trans-3,5-bis(hydroxymethyl)morpholines have been synthesized with excellent optical purity from serine derivatives. researchgate.net These strategies provide access to C₂-symmetric morpholines which are promising candidates for use as chiral reagents and ligands. rsc.orgresearchgate.net

Future efforts in this area will likely involve the development of new catalysts, the exploration of novel reaction pathways like photocatalytic couplings, and the optimization of existing methods to improve yields, reduce reaction times, and enhance stereoselectivity. rsc.org

| Synthetic Strategy | Key Features | Reported Efficiency | Relevant Compounds |

| Asymmetric Hydrogenation | High efficiency, atom economy, post-cyclization stereocenter formation. researchgate.netmdpi.com | Up to 99% ee. rsc.orgresearchgate.net | 2-Substituted Chiral Morpholines |

| Pd-Catalyzed Carboamination | Modular, starts from enantiopure amino alcohols, provides cis-3,5-disubstituted morpholines. ambeed.com | Good to moderate yields, single stereoisomers. ambeed.com | cis-3,5-Disubstituted Morpholines |

| Organocatalytic Halocyclization | Forms quaternary stereocenters, mild conditions. rsc.orgvulcanchem.com | Excellent yields and enantioselectivities. rsc.orgvulcanchem.com | 2,2-Disubstituted Morpholines |

| Synthesis from Chiral Pool | Utilizes readily available precursors like serine. researchgate.net | Overall yields of 42-46%. researchgate.net | trans-3,5-Bis(hydroxymethyl)morpholines |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. fluorochem.co.uknih.govunimi.it Derivatives of dimethylmorpholine have already shown promise as potent inhibitors of key biological targets, particularly in oncology and neurodegenerative diseases. acs.org Future research will focus on identifying novel biological targets and expanding the therapeutic applications of the this compound moiety.

Emerging areas of therapeutic interest include:

Kinase Inhibition: The this compound scaffold has been incorporated into inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell cycle regulation. unimi.itresearchgate.net Specifically, it has been used in the development of potent and selective mTOR inhibitors, some of which show excellent brain penetration, making them promising for the treatment of neurological disorders and CNS tumors. unimi.itacs.org The steric properties of the dimethylmorpholine group can be tuned to achieve selectivity over related kinases like phosphatidylinositol 3-kinase (PI3K). acs.orgnih.gov Further exploration could lead to inhibitors for other kinases implicated in disease, such as the transforming growth factor-β activated kinase (TAK1), which is a potential target in multiple myeloma. nih.gov

Neurodegenerative Diseases: Morpholine-based compounds are being investigated for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. acs.org For example, a 2,5-dimethylmorpholine (B1593661) ring is present in MLi-2, a selective LRRK2 kinase inhibitor with good brain permeability, a potential therapy for Parkinson's disease. unimi.it The morpholine ring is also found in dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's disease. unimi.it The ability of the morpholine scaffold to improve blood-brain barrier permeability makes it particularly attractive for developing new CNS drugs. unimi.itacs.org

Antiviral and Anti-inflammatory Applications: The morpholine nucleus is associated with a wide range of biological activities, including antiviral and anti-inflammatory properties. fluorochem.co.ukacs.org Future high-throughput screening of this compound-containing compound libraries against viral proteases, polymerases, or inflammatory pathway components could uncover new therapeutic leads. researchgate.net

The exploration of structure-activity relationships (SAR) by modifying the substitution pattern on the morpholine ring will be crucial for optimizing potency and selectivity for these new targets. researchgate.net

Integration into Advanced Materials Science and Supramolecular Chemistry

The unique chiral and structural features of this compound make it a compelling building block for the development of advanced materials and applications in supramolecular chemistry. The C₂-symmetry of the (3R,5R) isomer is particularly valuable for creating well-defined, three-dimensional structures. rsc.orgresearchgate.net

Future research in this domain is likely to focus on:

Chiral Ligands and Catalysts: Chiral morpholine derivatives have been used as ligands in asymmetric catalysis. acs.org The this compound moiety can be incorporated into more complex ligand structures for transition metal catalysts, potentially leading to new enantioselective transformations. ambeed.com Its use as an organocatalyst is also an area of growing interest, with studies showing that morpholine-based catalysts can be highly efficient in reactions like Michael additions.

Supramolecular Self-Assembly: The principles of supramolecular chemistry can be applied to design self-assembling systems based on chiral morpholine derivatives. unimi.it The defined stereochemistry and potential for hydrogen bonding and other non-covalent interactions make this compound an attractive component for creating chiral supra-amphiphiles, which can form ordered nanostructures like micelles, vesicles, or gels. nih.govunimi.it These materials could have applications in chiral recognition, separation, and sensing.

Crystal Engineering and Metal-Organic Frameworks (MOFs): In crystal engineering, the goal is to design and synthesize crystalline solids with desired structures and properties. The rigid, chiral nature of this compound makes it a suitable component for building complex crystal lattices. researchgate.net There is potential to use it as a building block or ligand in the construction of chiral Metal-Organic Frameworks (MOFs). fluorochem.co.uksmolecule.com Such materials could exhibit interesting properties for enantioselective separations, asymmetric catalysis, or as chiral stationary phases in chromatography.

Design of Targeted Drug Delivery Systems and Prodrug Strategies Utilizing this compound Moieties

Improving the therapeutic index of potent drugs by ensuring they reach their intended target while minimizing exposure to healthy tissues is a major goal in pharmacology. The this compound moiety can be strategically employed in the design of sophisticated drug delivery systems and prodrugs.

Future research avenues in this area include:

Prodrug Development: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This strategy can overcome issues like poor solubility or rapid metabolism. The this compound scaffold can be incorporated into a parent drug molecule as part of a promoiety that is cleaved by specific enzymes or in a particular physiological environment (e.g., the low pH of a tumor). This approach could enhance the oral bioavailability and pharmacokinetic profile of various therapeutic agents.

Targeted Drug Delivery: The morpholine scaffold is known to improve properties like aqueous solubility and membrane permeability, which are crucial for effective drug delivery. unimi.it By conjugating a this compound-containing drug to a targeting ligand, such as an antibody or a peptide that recognizes a tumor-specific antigen, a targeted drug delivery system can be created. This approach, exemplified by Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT), aims to concentrate the therapeutic agent at the site of disease, thereby increasing efficacy and reducing systemic toxicity.

Stimuli-Responsive Systems: The development of "smart" drug delivery systems that release their payload in response to specific stimuli is a rapidly advancing field. Nanocarriers, such as liposomes or nanoparticles, could be functionalized with this compound-containing compounds. The release of the drug could be triggered by changes in the microenvironment of diseased tissue, such as altered pH or redox potential, a strategy that is particularly promising for cancer therapy.

Applications in Chemical Biology and Proteomics for Probe Development

Chemical probes are essential tools for studying biological systems, allowing for the identification and characterization of protein function and the validation of new drug targets. The this compound scaffold, with its established interactions with important biological targets like kinases, is a prime candidate for the development of novel chemical probes. nih.govunimi.it

Emerging research in this field will likely involve:

Affinity-Based Probes: An affinity-based probe typically consists of a recognition element (the "warhead"), a linker, and a reporter tag (e.g., a fluorophore or biotin). The this compound moiety can serve as the recognition element for a specific protein target, such as a kinase. By synthesizing derivatives that incorporate a reporter tag, researchers can develop probes to visualize the subcellular localization of the target protein, quantify its expression levels, or isolate it from complex biological mixtures for further study.

Activity-Based Probes (ABPs): ABPs are a class of chemical probes that covalently bind to the active site of an enzyme, providing a direct measure of its catalytic activity. Future research could focus on designing ABPs where a this compound derivative is appended with a reactive group (like a diazirine) and a clickable handle. Such probes would allow for the activity profiling of entire enzyme families (e.g., kinases or sirtuins) in native biological systems, a powerful technique in proteomics for drug discovery and diagnostics.

Probes for In Vivo Imaging: The favorable pharmacokinetic properties of the morpholine scaffold, particularly its ability to cross the blood-brain barrier, make it an attractive component for developing probes for in vivo imaging techniques like Positron Emission Tomography (PET). unimi.it A this compound-based ligand could be labeled with a positron-emitting isotope (e.g., ¹⁸F) to create a PET tracer for visualizing and quantifying a specific target, such as the LRRK2 kinase in the brain for Parkinson's disease research. unimi.it

The development of such probes will provide invaluable tools for dissecting complex biological pathways and accelerating the discovery of new medicines.

Q & A

Q. What are the optimal synthetic routes for (3R,5R)-3,5-dimethylmorpholine, and how can enantiomeric purity be ensured?

The synthesis of this compound often involves chiral resolution or asymmetric catalysis. For example, intermediates like tert-butyl esters (e.g., (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid tert-butyl ester) are critical precursors, as described in synthetic protocols for pyrrolylheptanoic acid derivatives . To ensure enantiomeric purity:

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : Assign stereochemistry using 2D NMR (COSY, HSQC) and analyze coupling constants (e.g., ) to confirm chair conformations in morpholine derivatives .

- HPLC-MS : Monitor purity and detect impurities using reverse-phase C18 columns with MS-compatible buffers (e.g., 0.1% formic acid in acetonitrile/water) .

- Polarimetry : Measure optical rotation to confirm enantiomeric excess (e.g., [α] values) .

Q. How can researchers evaluate the bioactivity of this compound derivatives?

While the parent compound may lack intrinsic bioactivity, derivatives (e.g., hydroxydecanoic acid conjugates) can be screened using:

- Antibacterial assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains via broth microdilution (MIC determination) .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., MCF-7) .

- Data interpretation : Note that low activity (e.g., MIC >100 µg/mL) may indicate structural modifications are needed .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its reactivity in pharmaceutical intermediates?

The (3R,5R) configuration influences:

- Regioselectivity : In reactions like acylations or alkylations, steric hindrance from methyl groups may direct substitutions to specific positions .

- Catalytic activity : Chiral morpholine derivatives serve as ligands in asymmetric catalysis; enantiomeric mismatches can reduce catalytic efficiency .

- Stability : Compare degradation kinetics of (3R,5R) vs. (3S,5S) isomers under accelerated stability conditions (e.g., 40°C/75% RH) .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Example: If a derivative shows antibacterial activity in one study but not another:

Q. How can impurities in this compound-based pharmaceuticals be profiled and controlled?

For impurity analysis (e.g., Tenivastatin-related salts):

- HPLC-DAD/ELSD : Detect and quantify impurities at 0.1% levels using pharmacopeial methods .

- Synthesis optimization : Adjust reaction pH/temperature to minimize byproducts (e.g., epimerization during salt formation) .

- Reference standards : Use certified materials (e.g., Simvastatin hydroxy acid sodium salt) for calibration .

Methodological Tables

Q. Table 1. Antibacterial Activity of this compound Derivatives

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | MCF-7 IC (µM) |

|---|---|---|---|

| Derivative 1 | >100 | >100 | 85.2 |

| Derivative 2 | 75.3 | >100 | 92.7 |

| Derivative 3 | >100 | 68.4 | 78.9 |

| Data adapted from lipid-type derivatives tested in antibiotic/cytotoxicity assays . |

Q. Table 2. Key Synthetic Intermediates for this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.